VER-155008 is synthesized through established chemical procedures and is primarily utilized in research settings to explore its effects on cancer cell viability and apoptosis mechanisms. It is categorized as a small molecule inhibitor and is particularly noted for its selectivity against Hsp70 compared to other chaperones such as heat shock cognate 71 kDa protein (Hsc70) and glucose-regulated protein 78 kDa (Grp78) .
The synthesis of VER-155008 involves several key steps that follow a published protocol. While specific details of the synthetic pathway are proprietary, it typically includes the formation of the core adenosine structure followed by modifications to introduce the benzonitrile moiety and chlorinated phenyl groups. The compound is usually dissolved in dimethyl sulfoxide (DMSO) for storage and further experimental use .
The molecular structure of VER-155008 has been elucidated through X-ray crystallography, revealing that it binds to the ATPase pocket of Hsp70. This binding inhibits the intrinsic ATPase activity of Hsp70, which is crucial for its chaperone function in protein folding and protection against stress-induced apoptosis .
VER-155008 participates in various chemical reactions primarily related to its interaction with Hsp70. The binding of VER-155008 to Hsp70 prevents ATP hydrolysis, thereby inhibiting substrate binding and subsequent protein folding processes.
The mechanism of action for VER-155008 involves competitive inhibition at the nucleotide binding site of Hsp70. By binding to this site, VER-155008 effectively prevents ATP from binding, which is necessary for the chaperone's activity.
VER-155008 exhibits several notable physical and chemical properties that are relevant for its application in research.
Property | Details |
---|---|
Appearance | White to light brown powder |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Stability | Stable under recommended storage conditions |
Purity | ≥98% (HPLC) |
VER-155008 has significant applications in scientific research, particularly in oncology. Its role as an Hsp70 inhibitor makes it a valuable tool for studying cancer cell biology and therapeutic resistance mechanisms.
VER-155008 is an adenosine-derived small molecule that competitively binds to the nucleotide-binding domain (NBD) of HSP70, arresting it in a half-open conformation. This prevents ATP hydrolysis and disrupts allosteric communication between the NBD and substrate-binding domain (SBD), crippling HSP70’s chaperone function. The compound exhibits high affinity for HSP70, with a reported dissociation constant (Kd) of 0.3 µM and an IC50 of 0.5 µM against HSP70 ATPase activity [2] [5]. Structural analyses reveal that VER-155008 mimics adenosine interactions but inserts deeper into the ATP-binding pocket via hydrophobic contacts with residues from the NBD subdomains IA, IIA, and IB. This unique binding mode stabilizes HSP70 in an inactive state, blocking client protein folding and promoting proteasomal degradation of destabilized oncoproteins [2] [10].
VER-155008 demonstrates distinct selectivity across HSP70 isoforms but limited discrimination against homologous chaperones:
Table 1: Selectivity Profile of VER-155008
Target Protein | Affinity (IC50 or Kd) | Biological Consequence |
---|---|---|
HSP70 (HSPA1) | 0.5 µM | Disruption of client protein folding |
HSC70 (HSPA8) | 0.5 µM | Impaired constitutive chaperone activity |
GRP78 (HSPA5) | 2.5 µM | UPR inhibition in endoplasmic reticulum |
HSP90β | >200 µM | Minimal functional impact |
In pleural mesothelioma and NSCLC models, VER-155008 (≥5.0 µM) significantly reduces phosphorylated AKT (Ser473) and mTOR (Ser2448) levels. This occurs via HSP70-mediated destabilization of PI3K regulatory subunits and AKT kinases, which require HSP70 for stability. Consequently, downstream targets like GSK-3β and S6 ribosomal protein are inactivated, inducing G1 cell cycle arrest and suppressing proliferation [2] [4].
VER-155008 destabilizes key MEK/ERK pathway components (e.g., RAF-1 and BRAF), reducing ERK1/2 phosphorylation by >60% in glioma and lung cancer cells. This impairs cyclin D1 expression and inhibits migration by downregulating matrix metalloproteinases (MMP-2/9). Synergy with EGFR inhibitors (e.g., gefitinib) further amplifies ERK suppression, suggesting combinatorial potential [2] [6].
VER-155008 induces caspase-dependent apoptosis across cancer types:
VER-155008 transcriptionally reprograms Bcl-2 family members:
Table 2: Apoptotic Markers Modulated by VER-155008
Target | Change | Functional Outcome |
---|---|---|
Bcl-2 / Bcl-xL | ↓ 40–70% | Loss of mitochondrial protection |
Mcl-1 | ↓ 60% | Enhanced BIM/BAX activation |
NOXA | ↑ 4-fold | Mcl-1 sequestration and degradation |
Cleaved PARP | ↑ 3-fold | DNA repair failure and apoptotic commitment |
Cytochrome c | ↑ Cytosolic | Caspase-9 apoptosome formation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7